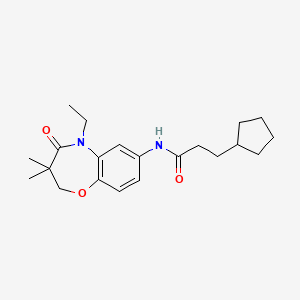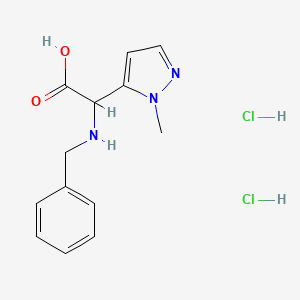
2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a chemical compound often utilized in scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves multi-step organic reactions. One of the common synthetic routes includes:
Starting from 1-methyl-1H-pyrazole, which undergoes nitration.
The resulting nitro compound is reduced to the corresponding amine.
This intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylamino derivative.
Finally, the benzylamino derivative is reacted with bromoacetic acid under basic conditions, followed by treatment with hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is usually scaled up by optimizing reaction conditions, such as temperature, pressure, solvent selection, and purification methods to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to improve efficiency.
化学反応の分析
Types of Reactions
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo a variety of chemical reactions, including:
Oxidation: Conversion into corresponding acids or ketones.
Reduction: Reduction of any nitro or imino groups present.
Substitution: Reactions with electrophiles or nucleophiles, leading to functional group modifications.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl chloride (C6H5CH2Cl) under basic conditions like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it can act as a model compound for studying biochemical pathways and enzymatic reactions.
Medicine
In medicine, its derivatives are explored for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industrial applications, the compound is utilized in the development of new materials, including polymers and specialty chemicals.
作用機序
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exerts its effects through interactions with specific molecular targets. The mechanism of action often involves:
Binding to enzymes or receptors, modulating their activity.
Altering biochemical pathways by acting as a substrate or inhibitor.
Engaging in specific reactions due to its structural properties, impacting cellular processes.
類似化合物との比較
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can be compared with similar compounds based on its unique features and reactivity.
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
2-(Benzylamino)-2-(1H-pyrazol-5-yl)acetic acid dihydrochloride
2-(Benzylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
These compounds share similar structural elements but differ in specific functional groups, leading to variations in their chemical reactivity and applications.
特性
IUPAC Name |
2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10;;/h2-8,12,14H,9H2,1H3,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRRRBLLZUJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
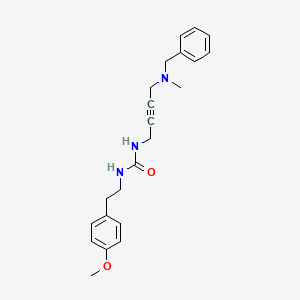
![4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione](/img/structure/B2926272.png)
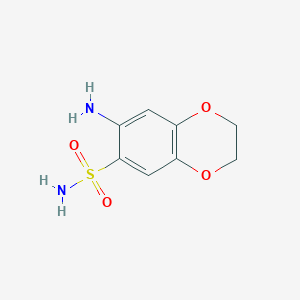
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2926274.png)
![N-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)oxirane-2-carboxamide](/img/structure/B2926275.png)
![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2926282.png)
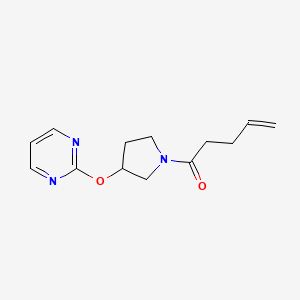
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2926290.png)
